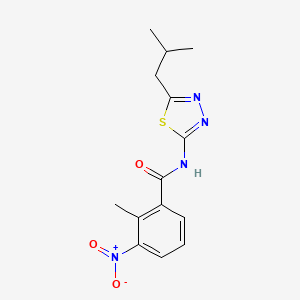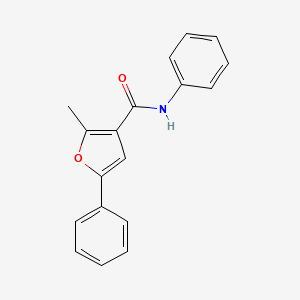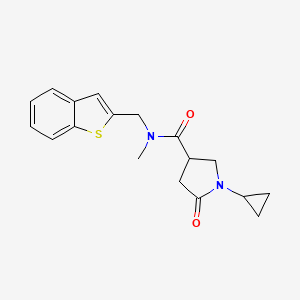![molecular formula C19H29N3O3 B5522636 2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)
2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one often involves the use of privileged heterocycles such as 1,9-diazaspiro[5.5]undecanes, which have been explored for their potential in treating various disorders (Blanco‐Ania, Heus, & Rutjes, 2017). Additionally, methods like the Michael addition of lithium enolate to tetrasubstituted olefin acceptors have been described for synthesizing diazaspiro[5.5]undecanes and undecan-2-ones with various substituents (Yang, Xiao-fa, Padilla, & Rotstein, 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, which are closely related to the compound of interest, has been characterized through techniques like NMR and X-ray crystallography. Studies have elucidated their structure, revealing the preference for chair conformations in cyclohexanone units and the significance of intermolecular hydrogen bonding and π–π stacking interactions (Islam et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro[5.5]undecane derivatives typically include Michael addition and cyclocondensation reactions, leading to the formation of complex structures with significant biological and pharmacological activities. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from barbituric acid and 2-thiobarbituric acid in aqueous ethanol has been demonstrated (Ahmed et al., 2012).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, including solvatochromic behavior and quantum yield in different solvents, have been extensively studied. For instance, the solvent effect on the spectral properties of diazaspiro compounds has been investigated, showing variations in stokes shift with solvent polarity (Aggarwal & Khurana, 2015).
Chemical Properties Analysis
Chemical properties of diazaspiro[5.5]undecane derivatives are often explored through their synthesis, reactivity, and potential applications in medicinal chemistry. The structural determinants for binding affinity to receptors and the synthesis of analogs with improved selectivity and potency highlight the versatility and potential of these compounds in drug development (Bavo et al., 2021).
科学的研究の応用
Biological Activity and Synthesis
Diaza-spirocycles, such as 1,9-diazaspiro[5.5]undecanes, are highlighted for their biological activities, potentially useful in treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017). The synthesis approaches for these compounds, including those with a carbonyl group at position 2, have been explored to facilitate their application in various therapeutic areas.
CCR8 Antagonists
Compounds with a diazaspiro[5.5]undecane structure have been identified as CCR8 antagonists, showing promise in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).
Synthesis Methods
Efficient, catalyst-free synthesis methods for nitrogen-containing spiro heterocycles have been developed, enabling the creation of diazaspiro[5.5]undecane derivatives through double Michael addition reactions (Aggarwal, Vij, & Khurana, 2014). Such advancements in synthesis techniques are crucial for the practical application of these compounds in scientific research and potential drug development.
Photophysical Studies and Solvatochromic Analysis
Photophysical studies and solvatochromic analysis of diazaspiro compounds have provided insights into their behavior under various solvent conditions, contributing to the understanding of their properties for potential applications in materials science and molecular engineering (Aggarwal & Khurana, 2015).
Immunomodulatory Effects
Specific diazaspiro[5.5]undecane-based compounds have been studied for their GABAAR antagonistic properties, with implications for peripheral GABAAR inhibition and potential immunomodulatory effects, offering a new avenue for research into immune system modulation (Bavo et al., 2021).
特性
IUPAC Name |
2-(3-methylbutyl)-8-(5-methyl-1,2-oxazole-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)6-10-21-12-19(8-5-17(21)23)7-4-9-22(13-19)18(24)16-11-15(3)25-20-16/h11,14H,4-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUITOYARCHOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5522559.png)
![(1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522563.png)


![2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5522572.png)
![N-(3-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5522575.png)

![3-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5522600.png)
![5-(4-tert-butylphenyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5522617.png)
![(4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522624.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5522647.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)
